(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone, also known as Flubendazole Impurity D, is a compound of notable interest in pharmaceutical chemistry, particularly as an impurity in the synthesis of antiparasitic drugs. Its molecular formula is with a molecular weight of 240.23 g/mol. The compound is classified under the category of benzimidazole derivatives, which are widely recognized for their biological activity, especially in antiparasitic applications.
The synthesis of (1H-benzimidazol-5-yl)(4-fluorophenyl)methanone can be accomplished through several methods, primarily focusing on condensation reactions involving appropriate starting materials.
Methods and Technical Details:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield while maintaining consistent quality throughout production.
The molecular structure of (1H-benzimidazol-5-yl)(4-fluorophenyl)methanone can be represented by its SMILES notation: Fc1ccc(cc1)C(=O)c2ccc3[nH]cnc3c2
.
Structural Data:
InChI=1S/C14H9FN2O/c15-11-4-1-9(2-5-11)14(18)10-3-6-12-13(7-10)17-8-16-12/h1-8H,(H,16,17)
The structure features a benzimidazole ring fused with a phenyl group substituted by a fluorine atom, contributing to its unique chemical properties and biological activities.
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone participates in various chemical reactions typical of benzimidazole derivatives.
Reactions and Technical Details:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (1H-benzimidazol-5-yl)(4-fluorophenyl)methanone is primarily linked to its role as an impurity in flubendazole formulations, which exhibit antiparasitic properties.
Process and Data:
The physical and chemical properties of (1H-benzimidazol-5-yl)(4-fluorophenyl)methanone are crucial for understanding its behavior in various applications.
Physical Properties:
Chemical Properties:
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone has several scientific uses primarily due to its biological activity:
This compound exemplifies the importance of impurities in drug formulations and their potential roles in enhancing therapeutic efficacy.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3